molecular formula C10H9Cl2N3O4 B6143650 2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide CAS No. 556016-58-1

2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide

Cat. No.: B6143650
CAS No.: 556016-58-1
M. Wt: 306.10 g/mol
InChI Key: GAKGUNXCSNEHFU-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide is a chemical compound characterized by its molecular structure, which includes chlorine, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide typically involves a multi-step reaction process. The starting materials may include 2-chloroacetamide and 3-nitroaniline. The reaction conditions often require the use of a strong base, such as sodium hydroxide, to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters, such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) and sodium azide (NaN3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

Chemistry: In chemistry, 2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its nitro group can be reduced to an amine, which can then be further modified to create bioactive compounds.

Medicine: In the field of medicine, this compound may be investigated for its potential therapeutic properties. Its ability to undergo chemical modifications allows for the development of new drugs and treatments.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism of action would need to be determined through experimental studies and research.

Comparison with Similar Compounds

  • 2-Chloroacetamide

  • 2-Chloro-N-[4-(2-chloroacetamido)butyl]acetamide

  • 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone

Uniqueness: . Its nitro group and chloroacetamide moiety contribute to its chemical properties and versatility.

Properties

IUPAC Name

2-chloro-N-[4-[(2-chloroacetyl)amino]-3-nitrophenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O4/c11-4-9(16)13-6-1-2-7(14-10(17)5-12)8(3-6)15(18)19/h1-3H,4-5H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKGUNXCSNEHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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